molecular formula C19H21NO2 B1362946 p-Acetoxybenzylidene p-Butylaniline

p-Acetoxybenzylidene p-Butylaniline

Cat. No.: B1362946
M. Wt: 295.4 g/mol
InChI Key: ZRWZCLYCFIFEEQ-UHFFFAOYSA-N
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Description

p-Acetoxybenzylidene p-Butylaniline is a Schiff base liquid crystal compound characterized by a benzylidene-aniline core structure. The molecule features a p-acetoxy group (an ester substituent) on the benzylidene moiety and a p-butyl chain on the aniline moiety. The acetoxy group’s polarity and steric effects likely influence its phase transition behavior and solubility compared to related compounds.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

[4-[(4-butylphenyl)iminomethyl]phenyl] acetate

InChI

InChI=1S/C19H21NO2/c1-3-4-5-16-6-10-18(11-7-16)20-14-17-8-12-19(13-9-17)22-15(2)21/h6-14H,3-5H2,1-2H3

InChI Key

ZRWZCLYCFIFEEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Thermal Properties

The substituent on the benzylidene moiety significantly impacts phase transition temperatures (e.g., nematic-to-isotropic transitions). For example:

  • MBBA (N-(4-methoxybenzylidene)-4-butylaniline): A methoxy group (-OCH₃) provides moderate polarity. Confinement in mesoporous silica reduces its phase transition temperature and entropy, indicating sensitivity to nanoscale environments .
  • p-Methylbenzylidene p-butylaniline : A methyl group (-CH₃) offers lower polarity, likely resulting in reduced transition temperatures compared to acetoxy derivatives .
  • p-Butoxybenzylidene p-butylaniline : A butoxy group (-OC₄H₉) introduces longer alkyl chains, which may increase transition temperatures slightly compared to methoxy but less than the polar acetoxy group .

The acetoxy group (-OAc) in p-acetoxybenzylidene p-butylaniline is bulkier and more polar than methoxy or alkyl substituents, likely leading to higher transition temperatures and enhanced thermal stability due to stronger dipole-dipole interactions.

Molecular Weight and Structural Variations

Molecular weight and chain length influence solubility and mesophase range:

Compound Name Benzylidene Substituent Aniline Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound -OAc -C₄H₉ C₁₉H₂₁NO₂ 295.38* High polarity, inferred elevated Tₙᵢ N/A
MBBA -OCH₃ -C₄H₉ C₁₈H₂₁NO 267.37 Tₙᵢ ≈ 40–45°C (bulk); reduced under confinement
p-Methylbenzylidene p-butylaniline -CH₃ -C₄H₉ C₁₈H₂₁N 251.37 Lower polarity, likely Tₙᵢ < MBBA
p-Butoxybenzylidene p-butylaniline -OC₄H₉ -C₄H₉ C₂₁H₂₇NO 309.44 Moderate Tₙᵢ, enhanced solubility
p-Decyloxybenzylidene p-butylaniline -OC₁₀H₂₁ -C₄H₉ C₂₇H₄₁NO 395.62 Long chain reduces Tₙᵢ, increases flexibility
p-Pentyloxybenzylidene p-heptylaniline -OC₅H₁₁ -C₇H₁₅ C₂₅H₃₅NO 365.55 Extended alkyl chains broaden mesophase

*Calculated based on structural analogs.

Solubility and Phase Behavior

  • Polar substituents (e.g., -OAc, -OCH₃) enhance solubility in polar solvents but may reduce compatibility with non-polar matrices.
  • Long alkyl chains (e.g., -OC₁₀H₂₁, -C₇H₁₅) improve solubility in organic solvents and widen the temperature range of liquid crystalline phases .

Research Implications

  • Thermal Stability : The acetoxy group’s polarity and rigidity suggest superior thermal stability compared to methoxy or alkylated analogs, making it suitable for high-temperature LC applications.
  • Nanoconfinement Effects: Analogous to MBBA , confinement of this compound in nanostructured materials may alter its phase transitions, offering tunability for advanced material design.
  • Synthetic Versatility : Structural modifications (e.g., varying alkyl/alkoxy chain lengths) enable precise control over mesophase behavior, as seen in decyloxy and pentyloxy derivatives .

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